molecular formula C22H21ClN4O B3010085 1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide CAS No. 2034499-36-8

1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide

Cat. No. B3010085
CAS RN: 2034499-36-8
M. Wt: 392.89
InChI Key: SMFQOZJXGOEKCR-UHFFFAOYSA-N
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Description

The compound "1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide" is a complex molecule that likely exhibits a range of interactions due to its aromatic and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as seen in the study of N-(chlorophenyl)pyridinecarboxamides . This suggests that the synthesis of the target compound could similarly involve the reaction of a pyridinecarbonyl chloride with an appropriate amine. Additionally, the conversion of a carboxylic acid to a carboxamide, as demonstrated in the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, provides a precedent for the formation of amide bonds in the context of heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds shows a variety of interactions, including hydrogen bonding and intramolecular interactions that influence molecular planarity . The presence of a pyridine ring and a pyrazine moiety in the target compound suggests potential for similar N-H...Npyridine interactions, which could affect its three-dimensional conformation. The structural determination of similar compounds through spectroscopic methods, as mentioned in the synthesis of pyrazole derivatives, also indicates that such techniques could be applied to elucidate the structure of the compound .

Chemical Reactions Analysis

The functionalization reactions of related heterocyclic compounds involve the formation of amide bonds and the potential for subsequent reactions to form more complex structures, such as imidazo[4,5-b]pyridine derivatives . This implies that the target compound may also undergo reactions that exploit the reactivity of the amide bond or the aromatic rings, leading to a diverse range of possible chemical transformations.

Physical and Chemical Properties Analysis

The physicochemical properties of N-(chlorophenyl)pyridinecarboxamides, including melting temperatures, are influenced by lattice energy, molecular symmetry, and hydrogen bonding interactions . These findings suggest that the physical properties of the target compound could also be affected by similar factors. The use of Hirshfeld surface analysis and contact enrichment studies to probe interaction environments in related compounds indicates that these techniques could be valuable in understanding the intermolecular and intramolecular forces at play in the target compound .

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research has identified the structural properties of anticonvulsant enaminones, highlighting the importance of hydrogen bonding and molecular conformations. This study on similar compounds suggests potential applications in drug design, emphasizing the role of hydrogen bonding networks and molecular stability (Kubicki, Bassyouni, & Codding, 2000).

Pyrazolo[3,4-b]pyridines Chemistry

Another investigation focused on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, examining their NMR and X-ray diffraction characteristics. These findings contribute to the understanding of pyrazolo[3,4-b]pyridines' chemical behavior, offering insights into their potential research and development applications (Quiroga et al., 1999).

CB1 Cannabinoid Receptor Interaction

The molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was explored, revealing insights into conformational analysis and pharmacophore models. This research provides valuable information for the development of cannabinoid receptor ligands (Shim et al., 2002).

Molecular Docking and Screening

A study on triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives demonstrated their antimicrobial and antioxidant activities, backed by molecular docking screenings. These compounds' interactions with target proteins suggest their potential in developing new therapeutic agents (Flefel et al., 2018).

Anticancer and Antimicrobial Properties

Research into novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine, revealed their anticancer and antimicrobial efficacy. This work not only highlights the potential of these compounds in medical applications but also underlines the importance of molecular docking studies in assessing their utility (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-18-5-3-17(4-6-18)22(9-1-2-10-22)21(28)27-15-19-20(26-14-13-25-19)16-7-11-24-12-8-16/h3-8,11-14H,1-2,9-10,15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFQOZJXGOEKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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